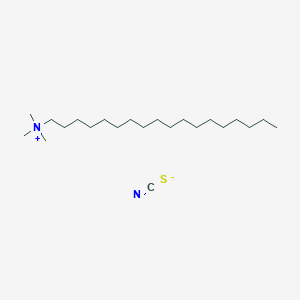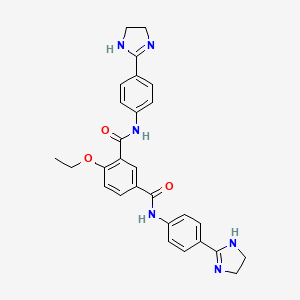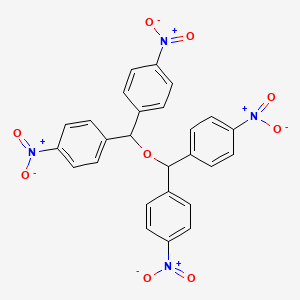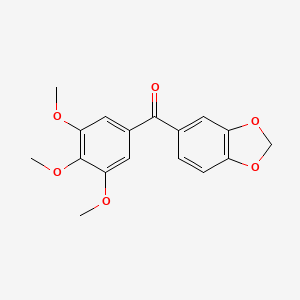
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate typically involves the quaternization of octadecylamine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: Common solvents include alcohols like methanol or ethanol.
Catalyst: A base such as sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process includes:
Reactant Purity: High-purity reactants are used to avoid impurities that could affect the final product.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
Scientific Research Applications
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate involves its interaction with both hydrophobic and hydrophilic substances. The long alkyl chain interacts with hydrophobic molecules, while the quaternary ammonium head interacts with hydrophilic molecules. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and facilitating the mixing of otherwise immiscible substances.
Comparison with Similar Compounds
- 1-Octadecanaminium, N,N,N-trimethyl-, chloride
- 1-Octadecanaminium, N,N,N-trimethyl-, bromide
- 1-Octadecanaminium, N,N,N-trimethyl-, acetate
Comparison: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties compared to its chloride, bromide, and acetate counterparts. The thiocyanate group can participate in specific chemical reactions that other anions cannot, making it valuable in certain synthetic and industrial applications.
Properties
CAS No. |
5462-99-7 |
|---|---|
Molecular Formula |
C22H46N2S |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
trimethyl(octadecyl)azanium;thiocyanate |
InChI |
InChI=1S/C21H46N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1-3/h5-21H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
HQCHSIHXAUHUPV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)



![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


